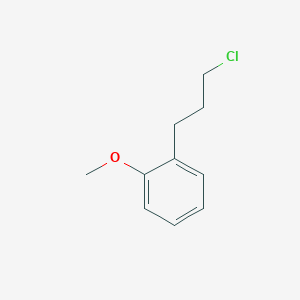

![molecular formula C25H29ClN2OS B2752484 N-[双(4-叔丁基苯基)-1,3-噻唑-2-基]-2-氯乙酰胺 CAS No. 554404-35-2](/img/structure/B2752484.png)

N-[双(4-叔丁基苯基)-1,3-噻唑-2-基]-2-氯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

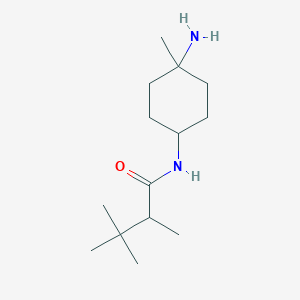

N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide, also known as BTA-EG6, is a synthetic compound that has been widely studied for its potential use in scientific research. BTA-EG6 belongs to a class of compounds known as thiazoles, which have been found to exhibit a range of biological activities.

科学研究应用

Reductive Bromination

N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide: has been studied for its unique behavior in reductive bromination reactions . Unlike most arenes, this compound reacts with bromine via a reductive mechanism, substituting hydrogens in ortho positions of benzene rings with bromine and facilitating the two-electron reduction of hydroxylamine to amine.

Acid-Catalyzed Disproportionation

This compound also plays a role in acid-catalyzed disproportionation reactions . When treated with strong acids, it converts into bis(4-tert-butylphenyl)amine and other complex molecules. This process has been leveraged for the synthesis of novel organic compounds with potential applications in material science and pharmaceuticals.

Cell Growth Inhibition

Research has indicated that derivatives of this compound exhibit cell growth-inhibiting properties . This application is particularly relevant in the field of cancer research, where such compounds could be used to develop new chemotherapeutic agents.

Energy and Electron Transfer Reactions

The compound’s derivatives have potential use in energy and electron transfer reactions . These processes are fundamental in the development of solar cells and other renewable energy technologies.

Site-Selective Spectroscopy

In the context of biological systems, site-selective spectroscopy experiments have utilized derivatives of this compound . This application is crucial for understanding the interactions at the molecular level within biological systems.

Laser Dye Applications

Lastly, certain derivatives have been explored as laser dyes due to their suitable properties for light emission . This application is significant in the field of optics and could lead to advancements in laser technology.

属性

IUPAC Name |

N-[4,5-bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN2OS/c1-24(2,3)18-11-7-16(8-12-18)21-22(30-23(28-21)27-20(29)15-26)17-9-13-19(14-10-17)25(4,5)6/h7-14H,15H2,1-6H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQRVFCPURLCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[2-[4-(methoxymethyl)pyrimidin-2-yl]ethyl]but-2-enamide](/img/structure/B2752409.png)

![2-(furan-2-yl)-4-methyl-N-[4-(4-methylpyrimidin-2-yl)phenyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2752414.png)

![N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2752420.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)